(-)-Vesamicol

説明

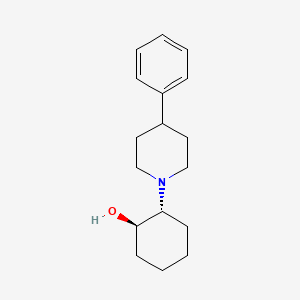

Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSBJODGIYRAMI-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920872 | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112709-59-8, 115362-28-2 | |

| Record name | (-)-Vesamicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Vesamicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vesamicol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VESAMICOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VESAMICOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Structure and Synthesis of (-)-Vesamicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol, the levorotatory enantiomer of 2-(4-phenyl-1-piperidyl)cyclohexan-1-ol, is a potent pharmacological tool extensively used in neuroscience research. It acts as a non-competitive, reversible inhibitor of the vesicular acetylcholine transporter (VAChT), thereby blocking the uptake of acetylcholine into synaptic vesicles. This action depletes the readily releasable pool of the neurotransmitter, leading to a reduction in cholinergic signaling. Beyond its primary target, this compound also exhibits affinity for sigma receptors, a factor critical to consider in the interpretation of experimental outcomes. This technical guide provides a comprehensive overview of the structure, mechanism of action, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols relevant to its study.

Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₁₇H₂₅NO. Its structure consists of a cyclohexanol ring substituted at the 2-position with a 4-phenylpiperidine moiety. The biological activity of vesamicol is highly stereospecific, with the (-)-enantiomer being significantly more potent in its interaction with the VAChT than the (+)-enantiomer.

Chemical Structure of this compound:

Mechanism of Action

This compound exerts its primary effect by binding to the vesicular acetylcholine transporter (VAChT), a protein responsible for packaging newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. This process is crucial for maintaining a ready supply of acetylcholine for neuronal communication. By inhibiting VAChT, this compound prevents the loading of acetylcholine into these vesicles, leading to a depletion of the neurotransmitter at the presynaptic terminal and a subsequent reduction in its release upon neuronal stimulation.[1]

Quantitative Pharmacological Data

The binding affinity of vesamicol enantiomers and the racemic mixture for the VAChT and sigma receptors is summarized below. The data highlights the stereoselectivity of vesamicol for the VAChT and its notable off-target binding to sigma receptors.

| Compound | Target Receptor | Ki (nM) | Species/Tissue Source | Reference(s) |

| This compound | VAChT | 4.4 - 26.6 | Rat Brain | [1][2] |

| Sigma-1 | 37.6 - 73.8 | Rat Brain | [1][2] | |

| Sigma-2 | 42.3 - 346 | Rat Brain / Rat Liver | [1][2] | |

| (+)-Vesamicol | VAChT | >1000 | Not specified (implied lower) | |

| Sigma-1 | - | - | ||

| Sigma-2 | - | - | ||

| (±)-Vesamicol | VAChT | 21.1 - 33.9 | Rat Brain | [1] |

| Sigma-1 | 20.8 - 22.1 | Rat Brain | [1] | |

| Sigma-2 | 86.7 - 139 | Rat Liver | [1] |

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the stereoselective synthesis of this compound is not readily found in the scientific literature. However, the synthesis of vesamicol and its analogs generally proceeds through two main strategies:

-

Chiral Resolution of a Racemic Mixture: This approach involves the synthesis of racemic (±)-vesamicol, followed by the separation of the enantiomers. This can be achieved through techniques such as fractional crystallization with a chiral resolving agent or through chiral chromatography.

-

Asymmetric Synthesis: This more elegant approach aims to directly synthesize the desired (-)-enantiomer. A likely strategy involves the enantioselective opening of a meso-epoxide, such as cyclohexene oxide, with 4-phenylpiperidine. This reaction can be catalyzed by a chiral catalyst, for instance, a chiral salen-cobalt(III) complex, which directs the reaction to favor the formation of one enantiomer over the other.

Due to the lack of a specific published protocol, a detailed experimental methodology for the synthesis of this compound cannot be provided here. Researchers aiming to synthesize this compound would need to refer to the broader literature on asymmetric epoxide opening and adapt existing methods.

Experimental Protocols: In Vitro Competitive Binding Assay

The following protocol outlines a general procedure for determining the binding affinity of a test compound, such as this compound, for the VAChT using a competitive binding assay with a radiolabeled ligand (e.g., --INVALID-LINK---vesamicol).

Materials:

-

Tissue source rich in VAChT (e.g., rat striatum)

-

Homogenization buffer (e.g., sucrose buffer)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Radioligand: --INVALID-LINK---vesamicol

-

Unlabeled competitor: this compound

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Dissect the tissue of interest (e.g., rat striatum) on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of unlabeled this compound.

-

Add a fixed, subsaturating concentration of --INVALID-LINK---vesamicol to all tubes.

-

For determination of non-specific binding, add a high concentration of unlabeled vesamicol to a set of tubes.

-

Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

-

Wash the filters quickly with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity on each filter using a liquid scintillation counter.

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound remains an indispensable tool for the study of cholinergic neurotransmission. Its potent and specific inhibition of the VAChT allows for the detailed investigation of the dynamics of acetylcholine storage and release. A thorough understanding of its structure, stereospecificity, and off-target interactions is paramount for the rigorous design and interpretation of experiments in neuropharmacology and drug development. While a detailed public protocol for its stereoselective synthesis is elusive, the principles of asymmetric synthesis and chiral resolution provide clear pathways for its preparation. The methodologies for its pharmacological characterization, such as competitive binding assays, are well-established and provide a robust framework for quantifying its interaction with its biological targets.

References

- 1. Enantioselective parallel synthesis using polymer-supported chiral Co(salen) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cobalt(iii)–salen decorated stereoregular optically active helical polyisocyanides enable highly effective cooperative asymmetric catalysis toward the kinetic resolution of epoxides - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

(-)-Vesamicol: A Comprehensive Technical Guide to its Discovery and Application as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Vesamicol, initially designated AH5183, has been a pivotal research tool for dissecting the intricacies of cholinergic neurotransmission. This potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT) has enabled profound insights into the storage and release of acetylcholine (ACh). This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and experimental application of this compound. It includes a compilation of quantitative binding data, detailed experimental protocols for its use in research, and visualizations of its interaction with the cholinergic signaling pathway and its application in experimental workflows. A critical aspect addressed is the compound's affinity for sigma (σ) receptors, a factor that necessitates careful consideration in experimental design and data interpretation.

Discovery and History

The journey of this compound as a research tool began with the synthesis of a series of amino-alcohol derivatives. Initially known by its code name AH5183, the compound 2-(4-phenylpiperidino)cyclohexanol was identified as a potent inhibitor of acetylcholine release[1][2][3][4][5][6][7]. Early studies in the 1980s, primarily using neuromuscular junction preparations, revealed that AH5183 reduced the quantal size of miniature endplate potentials, suggesting an effect on the packaging of acetylcholine into synaptic vesicles rather than a direct blockade of its release mechanism[3][7].

Subsequent research elucidated that the levorotatory isomer, this compound, was significantly more potent than its dextrorotatory counterpart, highlighting the stereospecificity of its interaction with its biological target[4]. These foundational studies established this compound as a selective, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT)[8]. This discovery provided researchers with an invaluable pharmacological tool to investigate the role of VAChT in the cholinergic system and to explore the physiological consequences of impaired vesicular ACh loading.

Mechanism of Action

This compound exerts its effect by binding to an allosteric site on the vesicular acetylcholine transporter (VAChT), a protein responsible for pumping newly synthesized acetylcholine from the cytoplasm into synaptic vesicles. This process is driven by a proton gradient maintained by a vesicular H+-ATPase. By binding to VAChT, this compound non-competitively inhibits the transport of acetylcholine into these vesicles[8][9]. This leads to a depletion of the readily releasable pool of acetylcholine, and consequently, a reduction in the amount of neurotransmitter released upon nerve stimulation. It is crucial to note that this compound does not inhibit choline uptake or acetylcholine synthesis.

Quantitative Data: Binding Affinities

A significant consideration when using this compound is its affinity for sigma (σ) receptors, particularly the σ1 and σ2 subtypes. This off-target binding necessitates careful experimental design, including the use of appropriate controls and, where possible, more selective analogs. The following tables summarize the binding affinities (Ki, Kd, or IC50 values) of this compound and some of its key analogs for VAChT and sigma receptors.

| Compound | Target | Species | Preparation | Ki (nM) | Reference(s) |

| This compound | VAChT | Rat | Brain membranes | 4.4 | [10] |

| σ1 Receptor | Rat | Brain membranes | - | - | |

| σ2 Receptor | Rat | Brain membranes | - | - | |

| (-)-o-Methylvesamicol ((-)-OMV) | VAChT | Rat | Brain membranes | 6.7 | [10] |

| (+)-p-Methylvesamicol ((+)-PMV) | σ1 Receptor | Rat | Brain membranes | 3.0 | [10] |

| σ2 Receptor | Rat | Brain membranes | 40.7 | [10] | |

| VAChT | Rat | Brain membranes | 199 | [10] | |

| m-Iodovesamicol | Vesamicol Receptor | Rat | Cerebral cortex | IC50 = 133 | [11] |

| Vesamicol | Vesamicol Receptor | Rat | Cerebral cortex | IC50 = 109 | [11] |

| (-)-2-Methylspirobenzovesamicol | VAChT | - | - | 16 ± 4 | [12] |

| σ1 Receptor | - | - | 29-fold weaker than VAChT | [12] | |

| σ2 Receptor | - | - | > 1000 | [12] |

Note: The term "Vesamicol Receptor" as used in some earlier literature is now understood to be the Vesicular Acetylcholine Transporter (VAChT).

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

[³H]-Vesamicol Binding Assay (Displacement Assay)

This protocol is designed to determine the binding affinity of a test compound for the Vesicular Acetylcholine Transporter (VAChT) by measuring its ability to displace the radiolabeled ligand [³H]-Vesamicol.

Materials:

-

Membrane Preparation: Post-nuclear supernatant from PC12(A123.7) cells expressing human VAChT, or rat brain homogenates.

-

Radioligand: [³H]-Vesamicol (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Stock solutions of unlabeled this compound (for non-specific binding) and test compounds of interest.

-

Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) and centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. The resulting supernatant is the post-nuclear supernatant containing synaptic vesicles. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Vesamicol (final concentration ~1-2 nM), and 150 µL of membrane preparation (20-50 µg of protein).

-

Non-specific Binding: 50 µL of unlabeled this compound (final concentration 10 µM), 50 µL of [³H]-Vesamicol, and 150 µL of membrane preparation.

-

Displacement: 50 µL of test compound at various concentrations, 50 µL of [³H]-Vesamicol, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For displacement experiments, plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Vesicular Acetylcholine Uptake Assay

This assay measures the ability of a compound to inhibit the transport of radiolabeled acetylcholine into synaptic vesicles.

Materials:

-

Synaptic Vesicle Preparation: Isolated synaptic vesicles from rat brain or PC12 cells.

-

Radiolabeled Substrate: [³H]-Acetylcholine.

-

Uptake Buffer: 300 mM Glycine, 4 mM Mg-ATP, 10 mM HEPES-KOH, pH 7.4.

-

Inhibitor: this compound.

-

Filtration Apparatus and Scintillation Counting materials as described above.

Procedure:

-

Vesicle Preparation: Prepare a suspension of synaptic vesicles in the uptake buffer.

-

Assay Setup: In microcentrifuge tubes, pre-incubate the synaptic vesicle preparation (50-100 µg of protein) with either vehicle or varying concentrations of this compound (or other test compounds) for 10 minutes at 30°C.

-

Initiate Uptake: Start the uptake reaction by adding [³H]-Acetylcholine to a final concentration of 50-100 µM.

-

Incubation: Incubate for 5-10 minutes at 30°C.

-

Terminate Uptake: Stop the reaction by adding 1 mL of ice-cold uptake buffer and immediately filtering the mixture through glass fiber filters.

-

Washing and Quantification: Wash the filters rapidly with ice-cold buffer and measure the radioactivity as described in the binding assay protocol.

-

Data Analysis: Determine the amount of [³H]-Acetylcholine taken up by the vesicles in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the cholinergic synapse and the site of action of this compound.

Caption: Cholinergic synapse showing this compound inhibiting VAChT.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical radioligand displacement binding assay.

References

- 1. Acetylcholine synthesis by a sympathetic ganglion in the presence of 2-(4-phenylpiperidino)cyclohexanol (AH5183) and picrylsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholine synthesis and release by a sympathetic ganglion in the presence of 2-(4-phenylpiperidino) cyclohexanol (AH5183) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of quantal size by vesamicol (AH5183), an inhibitor of vesicular acetylcholine storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Effects of 2-(4-phenylpiperidino)cyclohexanol (AH5183) and barium ions on frog neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vesamicol - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of radioiodinated analogs of 2-(4-phenylpiperidino)cyclohexanol (vesamicol) as vesamicol-like agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of (-)-Vesamicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and well-characterized experimental drug that acts as a high-affinity, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT). By blocking the uptake of acetylcholine (ACh) into synaptic vesicles within presynaptic nerve terminals, this compound effectively reduces the quantal release of this critical neurotransmitter. This action makes it an invaluable tool for studying cholinergic neurotransmission. While its primary target is VAChT, this compound also exhibits significant affinity for sigma (σ) receptors, a factor that must be considered in experimental design and data interpretation. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, binding affinities, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its primary effect by binding to a site on the vesicular acetylcholine transporter (VAChT), which is distinct from the acetylcholine recognition site.[1] This binding allosterically inhibits the transporter's function. VAChT is responsible for packaging newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[2] By inhibiting VAChT, this compound prevents the loading of ACh into these vesicles.[2] Consequently, when a nerve impulse triggers vesicle fusion with the presynaptic membrane, the vesicles are empty or contain significantly less ACh, leading to a marked reduction in neurotransmitter release into the synaptic cleft.[3]

It is crucial to note that this compound does not directly interact with postsynaptic acetylcholine receptors.[1] Its action is exclusively presynaptic, targeting the machinery of neurotransmitter storage. Recent structural studies suggest that vesamicol may function both as a competitive inhibitor of substrate binding and as an allosteric inhibitor by stabilizing VAChT in its lumen-facing conformation, thereby arresting the transport cycle.

Quantitative Pharmacological Data

The binding affinity of this compound and its racemic mixture has been quantified across various targets. The data highlights its high affinity for VAChT and considerable affinity for σ₁ and σ₂ receptors, underscoring its character as a non-selective ligand.[4][5]

Table 1: Binding Affinity (Ki) of this compound and Racemic (±)-Vesamicol

| Compound | Target | Preparation | Ki (nM) | Reference |

| This compound | VAChT | Rat Brain Membranes | 4.4 | [4] |

| (±)-Vesamicol | VAChT | - | 2 | |

| (±)-Vesamicol | σ₁ Receptor | - | 26 | |

| (±)-Vesamicol | σ₂ Receptor | - | 34 |

Table 2: Functional Potency (IC₅₀ / EC₅₀) of Vesamicol

| Parameter | Effect | Preparation | Value (nM) | Isomer | Reference |

| IC₅₀ | Inhibition of ACh vesicle packaging | Rat Cortical Synaptosomes | 50 | (±)-Vesamicol | |

| EC₅₀ | Inhibition of striatal ACh release | Rat Striatum (in vivo) | 68 | L-isomer |

Key Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound within the cholinergic synapse and a typical workflow for a competitive binding assay used to determine its affinity for VAChT.

Caption: Mechanism of this compound at the cholinergic synapse.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of this compound.

Radioligand Competitive Binding Assay for VAChT

This protocol is adapted from methodologies described in studies investigating vesamicol binding to brain tissue.[5][6][7]

Objective: To determine the binding affinity (Ki) of this compound for the vesicular acetylcholine transporter (VAChT) using a competitive binding assay with a radiolabeled ligand (e.g., --INVALID-LINK---Vesamicol).

Materials:

-

Rat brain tissue (striatum is a region with high VAChT density)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Radioligand: --INVALID-LINK---Vesamicol (specific activity > 20 Ci/mmol)

-

Unlabeled Ligand: this compound

-

Non-specific binding control: High concentration of unlabeled vesamicol (e.g., 10 µM)

-

Glass fiber filters (e.g., Whatman GF/B), presoaked in 0.5% polyethylenimine

-

Scintillation fluid

-

Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect rat brain striatum on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C until use.

-

-

Binding Assay:

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

For each concentration of unlabeled this compound, prepare triplicate wells.

-

Add 50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control to the appropriate wells.

-

Add 50 µL of various concentrations of unlabeled this compound to the competition wells.

-

Add 50 µL of --INVALID-LINK---Vesamicol (at a final concentration at or below its Kd, e.g., 1-5 nM) to all wells.

-

Add 150 µL of the prepared membrane suspension (50-100 µg protein) to each well to initiate the reaction.

-

Incubate the plate for 60-90 minutes at 37°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with 5 mL of ice-cold Wash Buffer.

-

Transfer the filters to scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled this compound.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Vesicular Acetylcholine Transport Assay

This protocol is based on methods for measuring ACh uptake into isolated synaptic vesicles.[8][9][10]

Objective: To measure the inhibitory effect of this compound on the ATP-dependent uptake of acetylcholine into synaptic vesicles.

Materials:

-

Isolated synaptic vesicles (e.g., from Torpedo electric organ or rat brain)

-

Assay Buffer: 300 mM Glycine, 5 mM HEPES, pH 7.4

-

[³H]Acetylcholine

-

ATP and an ATP-regenerating system (creatine phosphate and creatine kinase) or AMP for control

-

This compound stock solution

-

Stop Buffer: Ice-cold Assay Buffer

-

Glass fiber filters and filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Vesicle Preparation:

-

Isolate synaptic vesicles using established differential centrifugation and density gradient protocols.

-

Resuspend the final vesicle pellet in Assay Buffer and determine protein concentration. Keep on ice.

-

-

Transport Assay:

-

Prepare reaction tubes on ice. For each condition, set up triplicates.

-

To each tube, add the vesicle preparation (e.g., 50 µg protein).

-

Add varying concentrations of this compound or vehicle control.

-

Add [³H]Acetylcholine to a final concentration of 50-100 µM.

-

Initiate the transport reaction by adding ATP (e.g., 2 mM final concentration) and the ATP-regenerating system. For background control, add AMP instead of ATP.

-

Incubate the tubes in a shaking water bath at 30°C for 10-15 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 1 mL of ice-cold Stop Buffer, followed by immediate vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with three portions of ice-cold Stop Buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the ATP-dependent uptake by subtracting the radioactivity in the AMP-containing tubes from the ATP-containing tubes.

-

Plot the percentage of inhibition of ATP-dependent uptake against the log concentration of this compound.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

In Vivo Microdialysis for Acetylcholine Release

This protocol provides a general framework for measuring the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving animal.[11][12][13][14]

Objective: To determine the effect of systemic or local administration of this compound on the extracellular concentration of acetylcholine in a specific brain region (e.g., striatum or hippocampus).

Materials:

-

Stereotaxic apparatus for surgery

-

Microdialysis probes (with a semi-permeable membrane)

-

Perfusion pump

-

Freely moving animal system (e.g., rotating cage)

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to prevent ACh degradation.

-

This compound for injection (systemic) or inclusion in the perfusate (local).

-

Fraction collector

-

Analytical system for ACh quantification (e.g., HPLC with electrochemical detection or LC-MS/MS).[14]

Procedure:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeted to the brain region of interest according to stereotaxic coordinates.

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the perfusion pump and place the animal in the freely moving system.

-

Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

-

Allow the system to stabilize for a baseline period (e.g., 2-3 hours), collecting dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

-

-

Drug Administration:

-

Administer this compound either systemically (e.g., intraperitoneal injection) or locally by switching the perfusion fluid to one containing a known concentration of this compound.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Sample Analysis:

-

Quantify the concentration of acetylcholine in each dialysate sample using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the mean baseline ACh concentration from the pre-drug samples.

-

Express the ACh concentration in each post-drug sample as a percentage of the mean baseline.

-

Plot the percentage change in ACh release over time to visualize the effect of this compound.

-

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the cholinergic system. Its well-defined mechanism of action as a potent inhibitor of the vesicular acetylcholine transporter allows for the targeted disruption of cholinergic neurotransmission at the presynaptic level. However, its significant affinity for sigma receptors necessitates careful experimental design, including the use of appropriate controls, to ensure that observed effects are attributable to its action on VAChT. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers employing this compound to explore the intricacies of acetylcholine signaling in both health and disease.

References

- 1. Regulation of the vesamicol receptor in cholinergic synaptic vesicles by acetylcholine and an endogenous factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholinergic synaptic vesicle heterogeneity: evidence for regulation of acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and binding affinities of methylvesamicol analogs for the acetylcholine transporter and sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of tumor-targeting aza-vesamicol derivatives with high affinity for sigma receptors for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cell4pharma.com [cell4pharma.com]

- 10. genomembrane.com [genomembrane.com]

- 11. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (-)-Vesamicol Binding Site on the Vesicular Acetylcholine Transporter

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the (-)-Vesamicol binding site on the vesicular acetylcholine transporter (VAChT). It consolidates findings from mutagenesis studies, radioligand binding assays, and recent structural biology advancements to offer a detailed understanding of this critical allosteric site.

Introduction to VAChT and this compound

The vesicular acetylcholine transporter (VAChT), encoded by the SLC18A3 gene, is an integral membrane protein responsible for packaging acetylcholine (ACh) into synaptic vesicles.[1][2] This process is vital for cholinergic neurotransmission. VAChT functions as a proton/ACh antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase.[1]

This compound is a potent, non-competitive allosteric inhibitor of VAChT.[3][4][5] By binding to a site distinct from the ACh translocation pathway, it locks the transporter in a conformation that is unable to transport ACh, thereby inhibiting vesicle loading.[6] Due to its high affinity and specificity, this compound and its derivatives are invaluable tools for studying cholinergic systems and are being developed as radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) to assess cholinergic deficits in neurodegenerative diseases.[7][8][9]

Quantitative Binding Data

The binding affinity of this compound and its analogs to VAChT has been quantified in numerous studies. These values are critical for structure-activity relationship (SAR) analyses and the development of novel imaging agents.

| Compound | Binding Affinity (Ki, Kd, or IC50) | Species/System | Reference |

| This compound | Kd: ~12 nM (at neutral pH) | Human VAChT in PC12 cells | [10] |

| IC50: ~40 nM (racemate) | Rat Brain | [9] | |

| (+)-Vesamicol | Low affinity | - | - |

| Benzovesamicol (racemate) | IC50: ~50 nM | Rat Brain | [9] |

| 4-Aminobenzovesamicol (ABV) | Kd: ~2 nM | Cholinergic Synaptic Vesicles | |

| (-)-OIDV | Ki: 22.1 nM | Rat Brain | [9] |

| Various Benzylether Derivatives | Ki: 7.8 nM - 161.6 nM | Rat Brain | [7] |

| (-)-2-methylspirobenzovesamicol | Ki: 16 ± 4 nM | Rat Brain |

Note: Affinity values can vary based on experimental conditions such as pH, tissue preparation, and specific radioligand used.

The this compound Binding Site: Key Residues and Structural Insights

The precise location of the this compound binding site has been elucidated through a combination of site-directed mutagenesis and, more recently, cryo-electron microscopy (cryo-EM).

3.1. Site-Directed Mutagenesis Studies

Mutagenesis studies have been instrumental in identifying amino acid residues that influence vesamicol binding. These studies typically involve altering specific residues in VAChT, expressing the mutant transporter in a cell line (e.g., PC12 cells), and then measuring the affinity for [³H]vesamicol.[1][2][4]

Key findings include:

-

A Spatial Cluster: A group of residues near the vesicular lumen has been identified where mutations can impact vesamicol and/or ACh affinity. This cluster includes W331 , A334 , and F335 in transmembrane helix (TM) VIII, and C391 in TM X.[1][2]

-

A334F Mutation: The mutation of Alanine 334 to Phenylalanine (A334F) resulted in a significant 4-fold decrease in the equilibrium binding affinity for vesamicol.[1][2]

-

W331 Mutations: In contrast, several mutations of Tryptophan 331 (e.g., W331A, W331L) caused a 5- to 9-fold decrease in ACh affinity but had no effect on vesamicol affinity, demonstrating that the ACh and vesamicol binding sites are distinct.[1][4]

-

D398 Residue: Mutational analysis has also suggested that the vesamicol binding site is located near residue D398 in TM 10, which faces the transport channel.[3][11]

3.2. Cryo-Electron Microscopy Structures

Recent cryo-EM structures of human VAChT have provided a high-resolution view of the transporter in its apo, ACh-bound, and vesamicol-bound states.[6][12] These structures confirm that vesamicol binds within the central cavity of the transporter, accessible from the vesicle lumen.[6][12]

The primary mechanism of inhibition revealed by these structures is that vesamicol binding physically obstructs the conformational change required for transport. It locks VAChT in a lumen-facing state, preventing its transition to the cytoplasm-facing conformation necessary to bind and translocate cytoplasmic ACh.[6]

Experimental Protocols

4.1. Site-Directed Mutagenesis and Binding Affinity Determination

This workflow is used to assess the contribution of individual amino acid residues to ligand binding.

Methodology:

-

Mutagenesis: The cDNA for human or rat VAChT, typically in an expression vector (e.g., pcDNA), is used as a template. Site-directed mutagenesis is performed using PCR to introduce specific point mutations.

-

Transfection and Expression: The mutated VAChT cDNA is transfected into a suitable cell line, such as PC12A123.7 cells, which lack endogenous VAChT. Stable cell lines expressing the mutant transporter are then selected.[1][2]

-

Membrane Preparation: Cells are grown and harvested. A post-nuclear supernatant containing synaptic-like microvesicles expressing the mutant VAChT is prepared by homogenization and centrifugation.[1][13]

-

Radioligand Binding Assay:

-

Saturation Binding: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax), membrane preparations are incubated with increasing concentrations of a radiolabeled ligand, typically [³H]vesamicol.[1][4]

-

Competition Binding: To determine the inhibition constant (Ki) of unlabeled vesamicol analogs, membranes are incubated with a fixed concentration of [³H]vesamicol and varying concentrations of the competing unlabeled drug.[8]

-

-

Separation and Detection: The reaction is terminated by rapid filtration through glass-microfiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation spectrometry.[1] Non-specific binding is determined in the presence of a high concentration of unlabeled vesamicol.[1]

4.2. Photoaffinity Labeling

This technique is used to covalently attach a ligand to its binding site, allowing for the identification of the binding protein or its subunits.

Methodology:

-

Probe Synthesis: A photoactivatable analog of vesamicol is synthesized. This typically involves incorporating a photoreactive group, like an arylazide, into a high-affinity vesamicol derivative (e.g., azidoABV).[14] The probe is often radiolabeled (e.g., with tritium) for detection.

-

Incubation: Synaptic vesicles or membrane preparations are incubated with the radiolabeled photoaffinity probe in the dark to allow for equilibrium binding. Control samples include incubations with an excess of unlabeled vesamicol to determine specific binding.[14][15]

-

Photolysis: The samples are exposed to UV light of a specific wavelength. This activates the arylazide group, which then forms a highly reactive nitrene intermediate that covalently cross-links to nearby amino acid residues within the binding pocket.

-

Analysis: The proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The covalently labeled protein(s) are then visualized by autofluorography or phosphorimaging, revealing a radiolabeled band corresponding to the molecular weight of VAChT or associated proteins.[14][15]

Allosteric Inhibition Mechanism

This compound does not compete directly with acetylcholine for binding. Instead, it binds to a separate allosteric site. The binding of vesamicol stabilizes a specific conformation of the transporter, preventing the structural changes necessary for the transport cycle to proceed. This non-competitive inhibition is a key feature of its interaction with VAChT.

Conclusion

The this compound binding site on VAChT is a well-characterized allosteric pocket located within the transmembrane domain, accessible from the vesicle lumen. Research combining site-directed mutagenesis and high-resolution structural biology has identified key residues such as A334 and D398 and has revealed the inhibitory mechanism: vesamicol locks the transporter in a lumen-facing conformation, preventing ACh translocation. A thorough understanding of this binding site, facilitated by the experimental protocols detailed herein, is crucial for the continued development of selective radioligands for imaging cholinergic dysfunction in neurological disorders.

References

- 1. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetylcholine binding site in the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. english.cas.cn [english.cas.cn]

- 7. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Equilibrium Binding and Transport by Vesicular Acetylcholine Transporter | Springer Nature Experiments [experiments.springernature.com]

- 14. Photoaffinity labeling of the vesamicol receptor of cholinergic synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photoaffinity labeling of the acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cholinergic Physiological Antagonist Properties of (-)-Vesamicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vesamicol is a potent and stereoselective physiological antagonist of cholinergic neurotransmission. Unlike classical antagonists that act on postsynaptic receptors, this compound exerts its effects presynaptically by inhibiting the vesicular acetylcholine transporter (VAChT). This non-competitive and reversible blockade prevents the loading of acetylcholine (ACh) into synaptic vesicles, leading to a depletion of the readily releasable pool of neurotransmitter and a subsequent reduction in ACh release upon neuronal stimulation. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, binding characteristics, and functional effects. Detailed experimental protocols for studying its activity are presented, alongside quantitative data and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive and reversible inhibition of the vesicular acetylcholine transporter (VAChT)[1]. VAChT is an integral membrane protein responsible for the ATP-dependent transport of newly synthesized ACh from the cytoplasm into synaptic vesicles, a crucial step for subsequent neurotransmitter release[1][2]. By binding to an allosteric site on VAChT, this compound blocks this transport process[3][4]. This leads to the accumulation of ACh in the cytoplasm and a failure to replenish synaptic vesicles with the neurotransmitter. Consequently, upon arrival of an action potential at the nerve terminal, the fusing vesicles contain a reduced amount of ACh, resulting in a diminished postsynaptic response[1][5]. The antagonistic effect of this compound is highly stereoselective, with the (-)-isomer being significantly more potent than the (+)-isomer[6][7][8].

dot

References

- 1. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple protonation states of vesicular acetylcholine transporter detected by binding of [3H]vesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vesicular Localization and Activity-Dependent Trafficking of Presynaptic Choline Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of vesamicol on trains of endplate currents and on focally recorded nerve terminal currents at mammalian neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In favour of the vesicular hypothesis: neurochemical evidence that vesamicol (AH5183) inhibits stimulation-evoked release of acetylcholine from neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Vesamicol's Role in Inhibiting Acetylcholine Uptake into Synaptic Vesicles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (-)-Vesamicol as a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT). It includes a compilation of quantitative data, detailed experimental protocols for studying VAChT function, and visualizations of the key pathways and experimental workflows.

Introduction

This compound, a phenylpiperidine derivative, is a crucial pharmacological tool for studying cholinergic neurotransmission. Its primary mechanism of action is the non-competitive and reversible blockade of the vesicular acetylcholine transporter (VAChT), an integral membrane protein responsible for packaging acetylcholine (ACh) into synaptic vesicles.[1] This process is vital for the subsequent release of ACh into the synaptic cleft upon neuronal stimulation. By inhibiting VAChT, this compound effectively reduces the quantal size of ACh release, making it an invaluable agent for investigating the dynamics of cholinergic signaling and a lead compound in the development of diagnostic imaging agents for neurodegenerative diseases.[2][3][4]

Mechanism of Action

The transport of acetylcholine into synaptic vesicles is an active process driven by a proton gradient established by a vesicular H+-ATPase.[1][5] VAChT utilizes this electrochemical gradient to exchange protons from the vesicle lumen for cytosolic acetylcholine. This compound binds to an allosteric site on VAChT, distinct from the acetylcholine binding site, inducing a conformational change that inhibits the transport of acetylcholine without affecting the proton gradient itself.[6][7][8] Recent cryo-electron microscopy studies have provided structural insights into the binding pockets of both acetylcholine and vesamicol, suggesting that while the sites are distinct, they partially overlap, leading to competitive inhibition of substrate binding and stabilization of the transporter in a lumen-facing conformation.[2][9]

Mechanism of this compound action on VAChT.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound and its analogs for VAChT from various sources and under different experimental conditions.

Table 1: Binding Affinity (Kd) and Maximum Binding Capacity (Bmax) of this compound for VAChT

| Species/Tissue | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Reference |

| Human (PC12 cells expressing hVAChT) | --INVALID-LINK---Vesamicol | 6.5 | 22.89 | [10] |

| Rat Brain (Synaptic Vesicle Fraction) | [125I]-DRC140 | 0.3 | 1.751 | [11] |

| Rat Brain (Crude Vesicle Fraction) | [125I]-DRC140 | - | 0.821 | [11] |

| Rat Brain (P2 Fraction) | [125I]-DRC140 | - | 0.187 | [11] |

Table 2: Inhibition Constant (Ki) of this compound and Analogs for VAChT

| Compound | Species/Tissue | Radioligand Displaced | Ki (nM) | Reference |

| This compound | Human (PC12 cells expressing hVAChT) | [3H]VAT | 33.3 | |

| Benzylether derivative 1 | Rat Brain | --INVALID-LINK---Vesamicol | 7.8 ± 3.5 | |

| Benzylether derivative 2 | Rat Brain | --INVALID-LINK---Vesamicol | 161.6 ± 17.3 | [12] |

| (-)-7 (Vesamicol analog) | Human (PC12 cells expressing hVAChT) | (-)-[3H]vesamicol | 0.31 ± 0.03 | [13] |

Table 3: Half-maximal Inhibitory Concentration (IC50) of this compound for Acetylcholine Uptake

| Species/Tissue | Experimental Condition | IC50 (nM) | Reference |

| Rat Cortical Synaptosomes | ACh vesicle packaging | 50 | [14] |

| Rat Brain Synaptic Vesicles | ACh active transport | 170 | [5] |

| Human VAChT | ACh inhibition of [3H]-vesamicol binding | 26,000,000 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with VAChT.

Preparation of Synaptic Vesicles

Objective: To isolate a fraction enriched in synaptic vesicles from brain tissue or electric organ for use in binding and transport assays.

Materials:

-

Tissue source (e.g., rat cerebral cortex or Torpedo electric organ)

-

Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Density gradient solutions (e.g., sucrose, Percoll, or Ficoll gradients)

-

Dounce homogenizer

-

Centrifuges (low-speed and ultracentrifuge) and rotors

-

Protease inhibitors

Procedure (General Steps):

-

Homogenization: Dissect and homogenize the tissue in ice-cold homogenization buffer using a loose-fitting Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a medium speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction (P2).

-

Resuspend the P2 pellet in homogenization buffer.

-

-

Synaptosome Lysis: Lyse the synaptosomes by hypo-osmotic shock (e.g., resuspending in a low-osmolarity buffer).

-

Further Centrifugation:

-

Centrifuge the lysate at a medium speed (e.g., 25,000 x g for 20 minutes) to pellet larger membranes.

-

Collect the supernatant containing synaptic vesicles and centrifuge at high speed (e.g., 100,000 x g for 1-2 hours) to pellet the synaptic vesicles.

-

-

Density Gradient Centrifugation (Optional for higher purity): Resuspend the crude synaptic vesicle pellet and layer it onto a continuous or discontinuous density gradient (e.g., sucrose or Percoll). Centrifuge at high speed until equilibrium is reached. Collect the fraction corresponding to the density of synaptic vesicles.[15][16][17][18]

-

Protein Quantification: Determine the protein concentration of the final synaptic vesicle preparation using a standard protein assay (e.g., BCA or Bradford assay).

Radioligand Binding Assay

Objective: To determine the affinity (Kd) and density (Bmax) of this compound binding sites on VAChT, or to determine the inhibition constant (Ki) of a test compound.

Materials:

-

Synaptic vesicle preparation

-

Radioligand (e.g., --INVALID-LINK---Vesamicol)

-

Unlabeled this compound or other competing ligands

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation: In a microcentrifuge tube or 96-well plate, combine the synaptic vesicle preparation, a fixed concentration of radioligand, and varying concentrations of the unlabeled competing ligand (for competition assays) or varying concentrations of the radioligand (for saturation assays).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filters under vacuum. This separates the vesicle-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Assay: Plot the specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the radioligand concentration. Fit the data to a one-site binding model to determine Kd and Bmax.

-

Competition Assay: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20][21][22]

-

Workflow for a radioligand binding assay.

Vesicular Acetylcholine Transport Assay

Objective: To measure the rate of acetylcholine uptake into synaptic vesicles and to determine the inhibitory potency (IC50) of this compound.

Materials:

-

Synaptic vesicle preparation

-

Radiolabeled acetylcholine (e.g., [3H]ACh)

-

This compound or other test compounds

-

Transport buffer (e.g., 300 mM glycine, 5 mM HEPES, pH 7.4)

-

ATP and an ATP-regenerating system (creatine kinase and phosphocreatine)

-

Protonophore (e.g., FCCP) or V-ATPase inhibitor (e.g., bafilomycin A1) to determine ATP-dependent uptake

-

Stop buffer (ice-cold transport buffer)

-

Filtration apparatus and filters

Procedure:

-

Pre-incubation: Pre-incubate the synaptic vesicles with or without the test inhibitor (e.g., this compound) at the desired temperature (e.g., 37°C).

-

Initiation of Transport: Initiate the uptake reaction by adding radiolabeled acetylcholine and ATP to the vesicle suspension.

-

Time Course: Incubate the reaction mixture for various time points.

-

Termination of Transport: Stop the reaction at each time point by adding ice-cold stop buffer and immediately filtering the mixture through glass fiber filters.

-

Washing and Quantification: Wash the filters with ice-cold buffer and measure the radioactivity as described in the radioligand binding assay protocol.

-

Data Analysis:

-

Determine the ATP-dependent uptake by subtracting the uptake measured in the absence of ATP or in the presence of a protonophore/V-ATPase inhibitor.

-

For inhibition studies, plot the percentage of acetylcholine uptake against the log concentration of the inhibitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][23]

-

Workflow for a vesicular acetylcholine uptake assay.

Conclusion

This compound remains an indispensable tool in cholinergic research. Its well-characterized, potent, and specific inhibition of the vesicular acetylcholine transporter allows for the detailed investigation of acetylcholine storage and release mechanisms. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of VAChT in health and disease and to develop novel therapeutics and diagnostic agents targeting the cholinergic system. The continued application of these techniques, coupled with emerging structural biology insights, will undoubtedly advance our understanding of cholinergic neurotransmission and its dysregulation in various neurological and psychiatric disorders.

References

- 1. Vesamicol - Wikipedia [en.wikipedia.org]

- 2. Structural insights into VAChT neurotransmitter recognition and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PET radioligands for the vesicular acetylcholine transporter (VAChT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetylcholine active transport by rat brain synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New transport assay demonstrates vesicular acetylcholine transporter has many alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholine binding site in the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro characterization of [3H]VAT in cells, animal and human brain tissues for vesicular acetylcholine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine analog of vesamicol: in vitro and in vivo characterization for vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, resolution, and in vitro evaluation of three vesicular acetylcholine transporter ligands and evaluation of the lead fluorine-18 radioligand in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Individual synaptic vesicles from the electroplaque of Torpedo californica, a classic cholinergic synapse, also contain transporters for glutamate and ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The preparation and characterization of synaptic vesicles of high purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of active synaptic vesicles from the electric organ of Torpedo californica and comparison to reserve vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. portlandpress.com [portlandpress.com]

- 19. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing the Cholinergic System In Vivo: Application Notes and Protocols for (-)-Vesamicol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (-)-Vesamicol, a potent and specific inhibitor of the vesicular acetylcholine transporter (VAChT), for in vivo investigations of the cholinergic system. This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, and provides detailed protocols for its application in common experimental paradigms.

Introduction to this compound

This compound is an experimental drug that acts as a non-competitive, reversible antagonist of the vesicular acetylcholine transporter (VAChT).[1] By blocking the uptake of newly synthesized acetylcholine (ACh) from the presynaptic cytoplasm into synaptic vesicles, this compound effectively reduces the amount of ACh released upon neuronal stimulation.[1][2] This targeted action makes it an invaluable tool for studying the functional roles of cholinergic neurotransmission in various physiological and pathological processes. The stereoisomer, this compound, is the more active form.[3] While it is a powerful research tool, it's important to note that vesamicol and its derivatives can also exhibit affinity for sigma binding sites, which should be considered in experimental design and data interpretation.[4]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of VAChT, a crucial protein for cholinergic neurotransmission.[1][2] This process is driven by a proton gradient across the vesicle membrane. By blocking VAChT, this compound leads to a depletion of the readily releasable pool of ACh in synaptic vesicles.[1] Consequently, while the synthesis and overall cytoplasmic levels of ACh may not be immediately affected (and can even increase), the quantal release of ACh is significantly diminished.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using this compound.

| Parameter | Value | Species | Brain Region | Administration | Reference |

| EC50 for ACh Release Inhibition | 68 nM | Rat | Striatum | Direct Perfusion | [3] |

| Reduction in Endogenous ACh Release | 55% | Rat | Striatum | Intraperitoneal (5 mg/kg) | [3] |

| Increase in ACh Content | ~100% (doubled) | Rat | Striatum & Hippocampus | Intraperitoneal (5 mg/kg) | [3] |

| Time to Reversible Effect | ~2 hours | Rat | Striatum & Hippocampus | Intraperitoneal (5 mg/kg) | [3] |

Table 1: Pharmacodynamic Properties of Vesamicol in Rat Brain

| Study Type | Dose | Species | Route of Administration | Key Finding | Reference |

| Cardiovascular Regulation | 20 µg | Rat (SHR) | Intracerebroventricular | Significantly reduced hypertensive and bradycardic response to physostigmine. | [5] |

| REM Sleep Suppression | 80-100 µg | Rat | Intracerebroventricular | Dose-dependent reduction in REM sleep. | [6] |

| PET Imaging (as 18F-FEOBV) | Up to 1.3 µg | Human | Intravenous | High brain uptake and selective binding to VAChT. | [7][8] |

Table 2: In Vivo Dosing and Effects of Vesamicol and its Analogs

Experimental Protocols

The following are detailed protocols for common in vivo applications of this compound.

In Vivo Microdialysis for Measuring Acetylcholine Release

This protocol is designed to measure the effect of this compound on extracellular acetylcholine levels in a specific brain region of an anesthetized or freely moving rodent.

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine)

-

Fraction collector

-

HPLC system with electrochemical detection for ACh analysis

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).

-

Probe Implantation: Slowly lower the microdialysis probe to the desired coordinates.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., 15-30 minutes) to establish a stable baseline of ACh levels.

-

Vesamicol Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, or directly through the dialysis probe for local administration).

-

Post-treatment Collection: Continue to collect dialysate samples to monitor the effect of this compound on ACh release over time.

-

Sample Analysis: Analyze the collected dialysate samples for ACh concentration using HPLC-ECD.

-

Data Analysis: Express ACh levels as a percentage of the pre-treatment baseline.

Assessment of this compound on REM Sleep

This protocol outlines the procedure to evaluate the impact of this compound on sleep architecture, particularly REM sleep, in rodents.

Materials:

-

This compound

-

EEG/EMG recording system

-

Implantable electrodes and headmount

-

Intracerebroventricular (ICV) cannula (if applicable)

-

Sleep scoring software

-

Surgical tools

Procedure:

-

Surgical Implantation: Surgically implant EEG and EMG electrodes for sleep recording. If administering centrally, implant an ICV cannula. Allow for a recovery period of at least one week.

-

Habituation: Habituate the animals to the recording chamber and cables for several days.

-

Baseline Recording: Record baseline sleep-wake activity for a defined period (e.g., 24 hours).

-

Vesamicol Administration: Administer this compound via the chosen route (e.g., ICV injection).[6]

-

Post-treatment Recording: Record sleep-wake activity for a defined period post-injection (e.g., 8-24 hours).[6]

-

Sleep Scoring: Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs.

-

Data Analysis: Analyze changes in sleep parameters such as total REM sleep time, REM sleep latency, and number of REM sleep episodes.

Applications in Drug Development and Neuroscience Research

This compound serves as a critical tool for:

-

Target Validation: Investigating the therapeutic potential of modulating VAChT in various disorders.

-

Disease Modeling: Elucidating the role of cholinergic deficits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][9][10]

-

Compound Screening: As a reference compound in assays designed to identify novel VAChT inhibitors or modulators.

-

Fundamental Neuroscience: Dissecting the role of cholinergic signaling in cognitive functions, arousal, and motor control.

By providing a means to selectively inhibit presynaptic acetylcholine release, this compound offers a powerful approach to advance our understanding of the cholinergic system and develop novel therapeutic strategies.

References

- 1. Vesamicol - Wikipedia [en.wikipedia.org]

- 2. The pharmacology of vesamicol: an inhibitor of the vesicular acetylcholine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of in vivo neostriatal acetylcholine release by vesamicol: evidence for a functional role of vesamicol receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vesamicol, an acetylcholine uptake blocker in presynaptic vesicles, suppresses rapid eye movement (REM) sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo imaging of human cholinergic nerve terminals with (-)-5-(18)F-fluoroethoxybenzovesamicol: biodistribution, dosimetry, and tracer kinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Vesamicol receptor mapping of brain cholinergic neurons with radioiodine-labeled positional isomers of benzovesamicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo and In Vitro Characteristics of Radiolabeled Vesamicol Analogs as the Vesicular Acetylcholine Transporter Imaging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (-)-Vesamicol in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Vesamicol is a potent experimental drug that acts as a highly specific, non-competitive, and reversible inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] Its primary mechanism involves blocking the uptake of newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles within the presynaptic nerve terminal.[1][3] This action leads to a depletion of vesicular ACh stores, resulting in a reduced quantum size and a subsequent decrease in ACh release upon neuronal stimulation, without directly interacting with postsynaptic acetylcholine receptors.[1][4] The levorotatory isomer, this compound, is substantially more potent than its (+)-counterpart.[5][6]

Due to its specific action on the cholinergic system, this compound serves as an invaluable tool for investigating presynaptic mechanisms, synaptic vesicle recycling, and cholinergic transmission.[2] Recent studies have also explored its potential therapeutic applications, including the induction of apoptosis in certain cancer cell lines like human bronchioalveolar carcinoma.[1][7]

Mechanism of Action